3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Molecular Formula: C₁₃H₂₁BN₂O₃
Molecular Weight: 264.13 g/mol
Structure: Features a pyridine ring substituted with a methyl group at position 3, an amine at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5 ().
Key Properties:
- Synthesis: Prepared via palladium-catalyzed coupling reactions, as demonstrated in the synthesis of N,N-dimethyl-N′-(3-methyl-5-(pinacol boronate)pyridin-2-yl)formimidamide (quantitative yield, NMR δ 8.50 (s, 1H), 2.19 (s, 3H)) .
- Applications: Intermediate in medicinal chemistry for constructing complex molecules (e.g., triazine derivatives in Suzuki-Miyaura reactions) .
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEOUBYDXFBFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681918 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-91-2 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine generally follows these key steps:
- Starting Materials: The synthesis typically begins with a suitably substituted pyridine precursor, such as 3-methylpyridin-2-amine or 5-bromopyridin-2-amine derivatives.
- Borylation Step: Introduction of the boronate ester group is commonly achieved via transition metal-catalyzed borylation of the corresponding halogenated pyridine derivative. For example, a 5-bromo-3-methylpyridin-2-amine can be subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalysts and Conditions: Typical catalysts include palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4, often with a base like potassium acetate or potassium carbonate in solvents such as dioxane or dimethylformamide (DMF). The reaction is carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.
- Amination and Methylation: The amino group at the 2-position is generally present from the starting material or introduced by amination reactions. The methyl group at the 3-position is either part of the starting pyridine or installed prior to borylation.
- Purification: The crude product is purified by recrystallization, commonly using ethanol or ethanol/water mixtures, or by chromatographic techniques such as silica gel column chromatography.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Halogenation | Starting pyridin-2-amine derivative is halogenated at the 5-position (e.g., bromination) | Prepares the substrate for borylation |
| 2. Miyaura Borylation | Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (KOAc), solvent (dioxane), 80–100°C, inert atmosphere, 12–24 h | Introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position |
| 3. Purification | Recrystallization from ethanol or column chromatography | Isolates pure this compound |
Industrial Preparation Considerations
- Scale-Up: Industrial synthesis adapts the laboratory borylation methods to larger scale, optimizing catalyst loading, reaction time, and solvent recycling.
- Continuous Flow Synthesis: Some manufacturers employ continuous flow reactors to improve reaction control, heat transfer, and safety, leading to higher yields and purity.
- Purification: Automated crystallization and filtration systems are used to ensure batch-to-batch consistency.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Borylation | Pd catalyst, B2pin2, base, solvent, heat | Installation of boronate ester group |
| Amination | Amination reagents or starting material | Introduction of amino group at 2-position |
| Methylation | Methylating agents or starting material | Methyl group at 3-position |
| Purification | Ethanol recrystallization or chromatography | Isolation of pure compound |
Research Findings and Data Summary
| Parameter | Detail |
|---|---|
| Molecular Formula | C12H19BN2O2 |
| Molecular Weight | ~235.09 g/mol |
| Key Functional Groups | Pyridine ring, amino group, methyl substituent, boronate ester (pinacol boronate) |
| Stability | Boronate ester is stable under neutral and basic conditions but sensitive to hydrolysis under acidic or aqueous conditions |
| Application | Intermediate for Suzuki coupling, pharmaceutical and material science synthesis |
Notes on Preparation from Literature
- The boronate ester group is introduced late in the synthesis to avoid its hydrolysis or decomposition during earlier steps.
- The choice of catalyst and base is critical for high yield and selectivity in the borylation step.
- Purification by recrystallization from ethanol is effective due to the compound’s solubility profile.
- The compound’s boronate ester enables further cross-coupling reactions, making it a versatile synthetic intermediate.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction Reactions: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or hydride reagents.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation of the boronate ester.
Piperidine Derivatives: Formed via reduction of the pyridine ring.
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile in these reactions, forming a bond with electrophilic aryl halides in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps, resulting in the formation of biaryl products .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound belongs to a class of pyridine-based organoboron reagents. Key analogs and their distinguishing features are summarized below:
Reactivity in Cross-Coupling Reactions
- Electron-Donating Groups (e.g., Methoxy, Dimethylamino): Increase reaction rates in Suzuki-Miyaura couplings due to enhanced electron density at the boron center. Example: Methoxy-substituted analogs () show faster oxidative addition with palladium catalysts compared to chloro derivatives .
- Electron-Withdrawing Groups (e.g., CF₃, Cl) :
Stability and Handling
- Moisture Sensitivity : All pinacol boronate esters require anhydrous storage.
- Substituent Effects: Chloro and trifluoromethyl groups () enhance crystalline stability. Methoxy and dimethylamino derivatives () are more hygroscopic, necessitating inert-atmosphere handling .
Biological Activity
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential applications in pharmaceuticals and materials science. This article focuses on its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified as a boronic ester derivative with the following structural formula:
- Molecular Formula : C13H18BNO4
- Molecular Weight : 263.1 g/mol
- CAS Number : 1025718-91-5
The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological targets.
Research indicates that compounds containing a pyridine ring often exhibit diverse biological activities. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : The pyridine structure can enhance interactions with microbial targets.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Efficacy in Cell Lines
A series of experiments were conducted to assess the compound's activity against different cancer cell lines. Below is a summary table of the findings:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Potent inhibitory effect on proliferation |
| A549 (Lung) | 0.177 | Moderate activity; potential for further optimization |
| HeLa (Cervical) | 0.090 | Significant cytotoxicity observed |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
In Vivo Studies
In vivo studies on animal models have shown promising results regarding the safety and efficacy of this compound:
- Toxicity Assessment : A subacute toxicity study revealed no significant adverse effects at doses up to 40 mg/kg.
- Efficacy in Tumor Models : The compound demonstrated a reduction in tumor size and improved survival rates in xenograft models.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study 1 : A study involving the treatment of breast cancer xenografts showed that administration of the compound led to a significant decrease in tumor volume compared to controls.
- Outcome : Enhanced apoptosis in tumor cells was observed via histological analysis.
-
Case Study 2 : Investigating antimicrobial properties revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Outcome : Minimum inhibitory concentrations (MIC) were determined to be effective at low doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
